1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and receptors.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting FGFRs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. It primarily acts as an inhibitor of FGFRs, which are involved in cell proliferation, migration, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different functional groups.
FGFR inhibitors: Other compounds in this category include AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- stands out due to its potent inhibitory activity against multiple FGFR isoforms. This broad-spectrum activity makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C15H10N4O3S |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-cyanopyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H10N4O3S/c16-10-18-15(20)13-9-11-5-4-8-17-14(11)19(13)23(21,22)12-6-2-1-3-7-12/h1-9H,(H,18,20) |
InChI Key |
CWPQHMWKFJQBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)NC#N |
Origin of Product |
United States |
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